Cholesterol Ethyl Carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

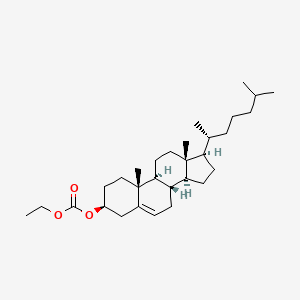

Cholesterol Ethyl Carbonate is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Cholesterol ethyl carbonate plays a significant role in the development of advanced drug delivery systems. Its unique properties enable the formulation of liposomes and nanoparticles that enhance drug solubility and stability.

- Liposome Formulations : Cholesterol derivatives, including this compound, have been incorporated into liposome formulations to improve drug delivery efficiency. For instance, studies have shown that cholesterol-based liposomes can enhance the loading capacity of chemotherapeutic agents and improve their bioavailability in target tissues. In one study, cationic liposomes containing cholesterol derivatives demonstrated improved cytotoxicity against cancer cell lines while maintaining biocompatibility .

- Theranostic Applications : this compound has also been utilized in theranostic applications, where it serves as a vehicle for both therapeutic and diagnostic agents. A specific formulation involving this compound was shown to improve the distribution of fluorescent dyes in cancer cells, suggesting its potential for targeted therapy and imaging .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of cholesterol derivatives, including this compound. These compounds exhibit inhibitory effects against various pathogens:

- Antibacterial and Antifungal Activities : Studies have synthesized a series of cholesterol carbonate derivatives and evaluated their antimicrobial activities. These derivatives showed significant inhibitory effects against gram-negative bacteria and fungi, indicating their potential use as antimicrobial agents in clinical settings .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes, which is facilitated by the amphiphilic nature of cholesterol derivatives. This property allows them to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis .

Bioimaging Applications

This compound is also being explored for its applications in bioimaging:

- Fluorescent Probes : The incorporation of fluorescent dyes into cholesterol-based structures has been investigated for bioimaging purposes. These compounds can be used to visualize cellular processes in real-time, providing insights into disease mechanisms and treatment responses. The ability to track drug distribution within cells enhances the understanding of pharmacokinetics and efficacy .

- Targeted Imaging : Cholesterol-derived compounds can be functionalized to target specific cell types or tissues, improving the specificity of imaging techniques. This targeted approach is particularly beneficial in cancer research, where distinguishing between healthy and malignant tissues is crucial for effective treatment planning .

Table 1: Summary of Research Findings on this compound Applications

Eigenschaften

Molekularformel |

C30H50O3 |

|---|---|

Molekulargewicht |

458.7 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate |

InChI |

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |

InChI-Schlüssel |

VARVSEQINPNKDM-NXUCFJMCSA-N |

Isomerische SMILES |

CCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.